
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl 6,7,8,9-tetrahydro carvedilol, often referred to as BTHC, is a synthetic derivative of the β-blocker carvedilol. It is a white crystalline powder that is soluble in water and ethanol. BTHC is used in scientific research to study its pharmacological properties, such as its ability to block β-adrenergic receptors, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacodynamic and Pharmacokinetic Properties
Carvedilol exhibits a unique combination of beta-adrenoceptor antagonism with peripheral vasodilation effects primarily through alpha 1-adrenergic blockade. This dual action contributes to its antihypertensive effect by reducing total peripheral resistance and avoiding compensatory mechanisms associated with traditional beta-blocker or vasodilator therapy. The pharmacokinetic profile of a new controlled-release formulation of carvedilol indicates consistent performance across various doses, providing 24-hour coverage similar to the immediate-release formulation (Tenero et al., 2006).
Therapeutic Efficacy in Hypertension and Heart Failure
Clinical trials have demonstrated carvedilol's efficacy in mild-to-moderate essential hypertension, showing similar antihypertensive effects to atenolol, labetalol, and other agents. Its benefits extend to specific patient populations, such as those with renal impairment or diabetes, without adversely affecting glucose tolerance or carbohydrate metabolism (McTavish, Campoli-Richards, & Sorkin, 1993). Furthermore, carvedilol has shown beneficial hemodynamic effects in patients with congestive heart failure and stable angina pectoris.
Anti-Arrhythmic and Cardioprotective Effects
Carvedilol's role extends to the treatment of arrhythmias and post-myocardial infarction management, demonstrating cardioprotective properties through mechanisms such as antioxidant effects, reduction in neutrophil infiltration, and improvement of myocardial remodeling post-acute myocardial infarction (Chen-Scarabelli et al., 2012). Its efficacy in reducing mortality and hospitalization rates in heart failure or post-myocardial infarction patients highlights its potential as an effective antiarrhythmic agent.
Renoprotective Effects and Management of Chronic Kidney Disease
The sympathetic nervous system's role in renal function modulation suggests carvedilol's potential in renoprotection, particularly in chronic kidney disease (CKD) stages. Carvedilol's vasodilating beta-blockers exhibit tolerability and effects on renal hemodynamics, contrasting with water-soluble beta-blockers. These properties, alongside its anti-inflammatory, antiproliferative, and antioxidant effects, contribute to slowing CKD progression and reducing cardiovascular complications (Bakris, Hart, & Ritz, 2006).
Propiedades
IUPAC Name |
1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDXKHYNAUXFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=C(N4)CCCC5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747139 |
Source


|
| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 6,7,8,9-Tetrahydro Carvedilol | |
CAS RN |
1329616-22-9 |
Source


|
| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

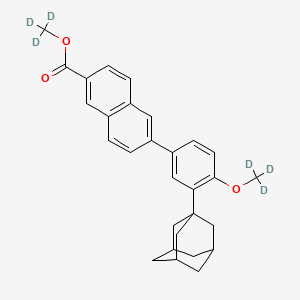


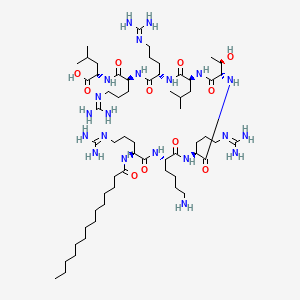
![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)

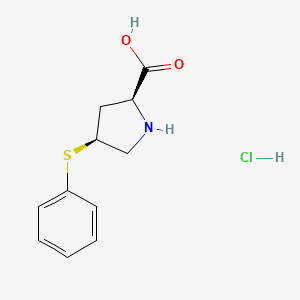
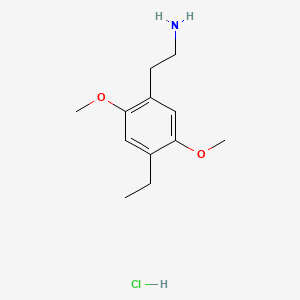

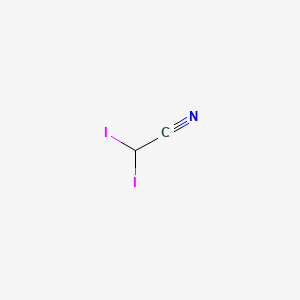
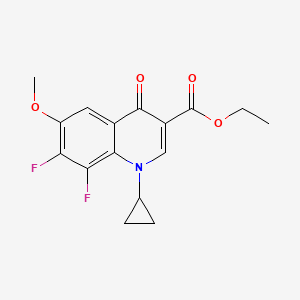
![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)